Stereochemical Architecture and Synthetic Utility of (1R,2S)-2-Methylcyclohexanamine
Stereochemical Architecture and Synthetic Utility of (1R,2S)-2-Methylcyclohexanamine
This guide details the structural properties, stereochemical behavior, and synthetic protocols for (1R,2S)-2-Methylcyclohexanamine .[1] It is designed for researchers requiring high-fidelity data on chiral building blocks and resolving agents.[1]
[1]
Executive Summary & Structural Identity
(1R,2S)-2-Methylcyclohexanamine (CAS: 79389-37-0 for the specific enantiomer; 7003-32-9 for the racemate) is a chiral primary amine characterized by a cis-1,2-disubstitution pattern on a cyclohexane ring.[1] It serves as a critical chiral auxiliary in asymmetric synthesis and a precursor for chiral ligands used in transition-metal catalysis.[1]
Stereochemical Nomenclature
The molecule possesses two chiral centers.[1] Its absolute configuration is defined as:
In the context of 1,2-disubstituted cyclohexanes, the (1R,2S) configuration corresponds to the cis diastereomer, where the amino and methyl groups reside on the same face of the ring system. This distinguishes it from the trans-isomer (1R,2R), which exhibits significantly different thermodynamic and physical properties.[1]
Table 1: Structural Identifiers
| Property | Detail |
|---|---|
| IUPAC Name | (1R,2S)-2-methylcyclohexan-1-amine |
| Common Name | cis-2-Methylcyclohexylamine |
| Isomeric Relationship | Enantiomer of (1S,2R)-2-methylcyclohexanamine |
| Optical Rotation | Dextrorotatory (+) |
| Molecular Formula | C₇H₁₅N |
| SMILES | C[C@H]1CCCC[C@H]1N |[4][5][6][7]
Conformational Analysis: The Dynamic Core
Understanding the conformational mobility of (1R,2S)-2-methylcyclohexanamine is vital for predicting its behavior as a ligand.[1] Unlike the trans-isomer, which can adopt a rigid diequatorial conformation, the cis-isomer exists in a dynamic equilibrium between two chair conformations, each possessing one axial and one equatorial substituent.[1]
Thermodynamic Equilibrium
The stability of the conformers is dictated by the steric bulk of the substituents, quantified by their A-values (free energy difference between axial and equatorial positions).[1]
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A-Value (Methyl): ~1.74 kcal/mol
-
A-Value (Amino, -NH₂): ~1.23 – 1.40 kcal/mol
The Competition:
-
Conformer A: Methyl (Equatorial) / Amine (Axial)[1]
-
Conformer B: Methyl (Axial) / Amine (Equatorial)[1]
Since the methyl group has a larger A-value than the amino group, the equilibrium favors Conformer A , where the bulkier methyl group resides in the equatorial position to minimize 1,3-diaxial interactions.[1] Both conformers suffer from a gauche interaction between the C1 and C2 substituents, but the penalty of placing the methyl group axially (Conformer B) is energetically higher than placing the amino group axially (Conformer A).
Conformational Pathway Diagram
The following diagram illustrates the ring-flip equilibrium and the thermodynamic preference.
Figure 1: Conformational equilibrium of cis-2-methylcyclohexanamine.[1] The equilibrium shifts left due to the higher steric demand (A-value) of the methyl group compared to the amine.
Physicochemical Profile
The following data represents the standard properties for the cis-isomer. Note that boiling point and density are identical for the enantiomeric pair but distinct from the trans-diastereomer.[1]
Table 2: Physical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 113.20 g/mol | |
| Boiling Point | 149–150 °C | At 760 mmHg |
| Density | 0.856 g/mL | At 25 °C |
| Refractive Index (
Synthesis and Optical Resolution Protocol
Obtaining enantiopure (1R,2S)-2-methylcyclohexanamine typically involves the synthesis of the racemic cis-amine followed by classical resolution using a chiral acid.[1]
Synthesis of Racemic cis-2-Methylcyclohexanamine
Reaction: Catalytic hydrogenation of 2-methylcyclohexanone oxime or 2-methylnitrobenzene.[1] Stereoselectivity: Hydrogenation using Platinum(IV) oxide (Adams' catalyst) in acetic acid strongly favors the cis-isomer due to the haptophilic adsorption of the substrate onto the catalyst surface, where hydrogen is delivered from the least hindered face.
Resolution Protocol (Self-Validating System)
The standard method for isolating the (1R,2S) enantiomer utilizes (+)-Tartaric acid as the resolving agent.
Reagents:
Step-by-Step Methodology:
-
Salt Formation: Dissolve equimolar amounts of racemic amine and (+)-tartaric acid in boiling methanol.
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Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt pair [(1R,2S)-amine][(+)-tartrate] and [(1S,2R)-amine][(+)-tartrate] have different solubilities.
-
Filtration: Collect the crystals.
-
Recrystallization: Recrystallize the salt from methanol until a constant melting point and optical rotation are achieved.
-
Liberation: Treat the purified salt with 10% NaOH solution and extract the free amine with diethyl ether. Dry over KOH and distill.
Resolution Workflow Diagram
Figure 2: Resolution workflow for isolating the (1R,2S) enantiomer using tartaric acid.
Applications in Asymmetric Synthesis
The (1R,2S) enantiomer is a high-value scaffold due to its conformational mobility combined with steric bulk.[1]
-
Chiral Auxiliaries: Used in the formation of chiral amides or imines to induce stereoselectivity in alkylation reactions.[1]
-
Ligand Synthesis: The amine serves as a precursor for chiral phosphoramidite ligands and salen-type ligands used in asymmetric hydrogenation and oxidation reactions.[1]
-
Resolving Agent: Once isolated, the pure amine can itself be used as a basic resolving agent for chiral acids (e.g., mandelic acid derivatives).[1]
References
-
Isomer Identification & Properties: PubChem. 2-Methylcyclohexylamine, (1R,2S)-.[1] National Library of Medicine.[1] Available at: [Link]
-
Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on cyclohexane A-values and conformational analysis).
-
Resolution Protocols: Newman, P. (1981).[1] Optical Resolution Procedures for Chemical Compounds. Optical Resolution Information Center, Manhattan College.[1] (Standard reference for amine resolutions using tartaric acid).
Sources
- 1. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uwlax.edu [uwlax.edu]
- 3. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 4. 2-Methylcyclohexylamine, cis + trans, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 2-Methylcyclohexylamine (CAS 7003-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 7. 2-Methylcyclohexylamine, mixture of cis and trans 98 7003-32-9 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
